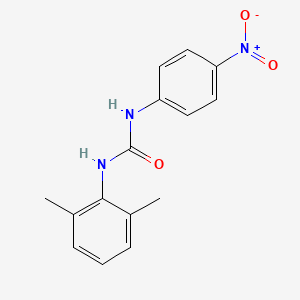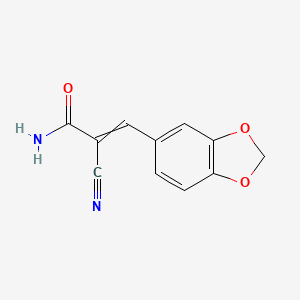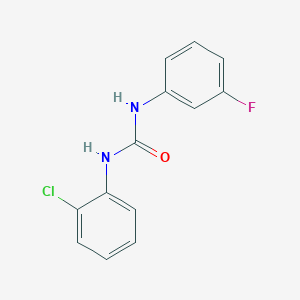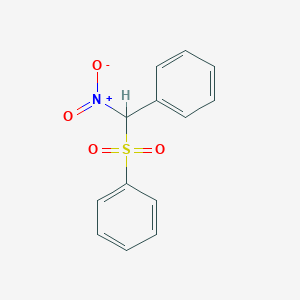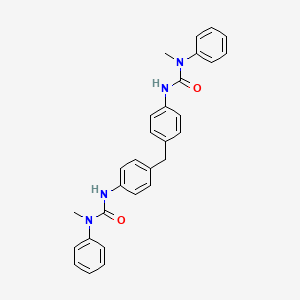
(4-Chlorophenyl)diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)diphenylsilane is an organosilicon compound with the molecular formula C18H15ClSi. It is characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group and two phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of chlorophenylsilane with diphenylmagnesium or diphenyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions: (4-Chlorophenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
科学研究应用
(4-Chlorophenyl)diphenylsilane has several applications in scientific research:
作用机制
The mechanism of action of (4-Chlorophenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 4-chlorophenyl group enhances its reactivity and specificity in certain reactions .
相似化合物的比较
- (4-Chlorophenyl)phenylsilane
- (2-Chlorophenyl)diphenylsilane
- (4-Biphenylyl)diphenylsilane
- (4-tert-Butylphenyl)diphenylsilane
Comparison: (4-Chlorophenyl)diphenylsilane is unique due to the presence of both a 4-chlorophenyl group and two phenyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
属性
CAS 编号 |
18557-60-3 |
|---|---|
分子式 |
C18H15ClSi |
分子量 |
294.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H15ClSi/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H |
InChI 键 |
MHSHAEXCPBUGDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




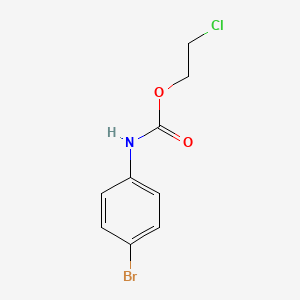


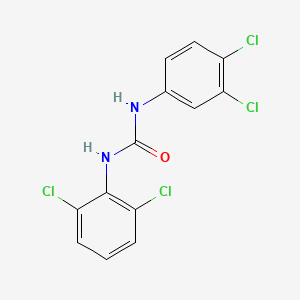
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
